Triethyl orthoformate

Catalog No.
S773138
CAS No.
122-51-0
M.F
C7H16O3
M. Wt
148.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Triethyl orthoformate

CAS Number

122-51-0

Product Name

Triethyl orthoformate

IUPAC Name

diethoxymethoxyethane

Molecular Formula

C7H16O3

Molecular Weight

148.2 g/mol

InChI

InChI=1S/C7H16O3/c1-4-8-7(9-5-2)10-6-3/h7H,4-6H2,1-3H3

InChI Key

GKASDNZWUGIAMG-UHFFFAOYSA-N

SMILES

CCOC(OCC)OCC

Synonyms

1,1’,1’’-[Methylidyne-tris(oxy)]tris-Ethane; Orthoformic Acid Triethyl Ester;

Canonical SMILES

CCOC(OCC)OCC

Solvent:

  • DME is a versatile solvent due to its polarity, miscibility with various other solvents, and relatively high boiling point (141.6 °C).
  • It is commonly used in organic synthesis, particularly in reactions involving organometallic reagents, which are compounds containing carbon-metal bonds.
  • DME is also a suitable solvent for polymers, such as polyesters and polyamides, and can be used in their processing and characterization.

Electrolyte:

  • DME can be employed as an electrolyte in lithium-ion batteries due to its ability to dissolve lithium salts and its wide electrochemical window.
  • Research is ongoing to explore DME-based electrolytes for improving the performance and safety of lithium-ion batteries.

Pharmaceutical Applications:

  • DME has potential applications in the pharmaceutical industry due to its solvating properties and miscibility with water.
  • It can be used in the manufacturing of certain medications and drug delivery systems.

Other Applications:

  • DME is also used in various other scientific research fields, such as catalysis, material science, and analytical chemistry, due to its unique properties.

Triethyl orthoformate is an organic compound characterized by the formula HC(OC₂H₅)₃. It is a colorless, volatile liquid with a pungent odor, classified as an ortho ester of formic acid. This compound is commercially significant and is primarily utilized in organic synthesis due to its reactivity and versatility in various

  • Flammability: Flammable liquid, flash point 35 °C (95 °F) []
  • Toxicity: Moderate acute toxicity, harmful by inhalation and ingestion [].
  • Irritant: Can irritate skin and eyes upon contact [].
  • Reactivity: Reacts with strong acids and bases, can decompose violently [].

  • Bodroux-Chichibabin Aldehyde Synthesis: It reacts with Grignard reagents to produce aldehydes with an increased carbon chain length.
    RMgBr+HC(OC2H5)3RC(H)(OC2H5)2+MgBr(OC2H5)RMgBr+HC(OC₂H₅)₃\rightarrow RC(H)(OC₂H₅)₂+MgBr(OC₂H₅)
  • Esterification: It serves as an effective reagent for converting carboxylic acids into ethyl esters without the need for additional catalysts, by driving off water produced during the reaction .
  • Formylation Reactions: Under acidic conditions, triethyl orthoformate can generate dialkoxycarbon ions, which can be used for formylation of various substrates .

Triethyl orthoformate can be synthesized through several methods:

  • Sodium Ethoxide Method: Sodium ethoxide reacts with chloroform to produce triethyl orthoformate.
    CHCl3+3Na+3EtOHHC(OEt)3+32H2+3NaClCHCl₃+3Na+3EtOH\rightarrow HC(OEt)₃+\frac{3}{2}H₂+3NaCl
  • Ethanol Method: This method employs ethanol and sodium hydroxide under phase transfer catalysis to yield triethyl orthoformate.
  • Benzoyl Chloride Method: Involves benzoyl chloride, formamide, and ethanol under catalytic conditions to produce triethyl orthoformate along with other byproducts .

Triethyl orthoformate finds extensive applications in various fields:

  • Organic Synthesis: It is widely used as a reagent for synthesizing esters, aldehydes, and other organic compounds.
  • Pharmaceutical Industry: Its derivatives are utilized in the preparation of antimalarial drugs and other pharmaceuticals.
  • Coordination Chemistry: It aids in converting metal aquo complexes to corresponding ethanol complexes .
  • Photographic Agents: Used in the production of photosensitive materials and dyes .

Studies involving triethyl orthoformate often focus on its reactivity with amines and other nucleophiles. For instance, it can react with amines to form imidates or amidines through nucleophilic attack mechanisms. Such reactions are valuable for synthesizing complex organic molecules like triazachrysenes and quinazolines . The compound's ability to form stable intermediates makes it useful in one-pot reactions that simplify synthetic pathways.

Several compounds share structural or functional similarities with triethyl orthoformate. Here are some notable examples:

CompoundStructure TypeUnique Features
Diethyl orthoformateOrthoesterLess volatile; used primarily for similar esterification reactions.
Ethyl orthoformateOrthoesterSmaller alkyl group; exhibits different reactivity profiles compared to triethyl orthoformate.
Trimethyl orthoformateOrthoesterMore sterically hindered; used less frequently in synthesis due to lower reactivity.
Methyl formateEsterSimpler structure; primarily used as a solvent or intermediate rather than a reagent.

Triethyl orthoformate stands out due to its efficiency in driving esterification reactions to completion and its diverse applications across various fields of chemistry, particularly organic synthesis and coordination chemistry .

Physical Description

Ethyl orthoformate appears as a clear, colorless liquid with a pungent odor. Less dense than water. Vapors heavier than air. May irritate skin and eyes. Used to make other chemicals.
Liquid

XLogP3

1.2

Boiling Point

143.0 °C

LogP

1.2 (LogP)

UNII

355LRR361Q

GHS Hazard Statements

Aggregated GHS information provided by 501 companies from 9 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 7 of 501 companies. For more detailed information, please visit ECHA C&L website;
Of the 8 notification(s) provided by 494 of 501 companies with hazard statement code(s):;
H226 (88.87%): Flammable liquid and vapor [Warning Flammable liquids];
H315 (21.26%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (43.12%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (12.15%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

3.86 mmHg

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

122-51-0
108055-42-1

Wikipedia

Ethyl orthoformate

Use Classification

Food additives -> Flavoring Agents
Fire Hazards -> Flammable - 3rd degree

General Manufacturing Information

Adhesive manufacturing
Paint and coating manufacturing
Ethane, 1,1',1''-[methylidynetris(oxy)]tris-: ACTIVE

Dates

Modify: 2023-08-15

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